

Phenyl Vinyl Sulfide: A Comparative Analysis of Experimental Data and Literature Values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl vinyl sulfide*

Cat. No.: B156575

[Get Quote](#)

For researchers, scientists, and professionals in drug development, precise and reliable data on chemical reagents is paramount. This guide provides a comprehensive comparison of experimental data for **phenyl vinyl sulfide** (CAS: 1822-73-7) with established literature values. The following sections detail its physical and spectroscopic properties, outline key experimental protocols for its synthesis and derivatization, and present visual workflows to clarify these processes.

Physical and Chemical Properties

Phenyl vinyl sulfide is a clear, slightly yellowish liquid widely utilized as an intermediate in organic synthesis, particularly in cycloaddition reactions and the formation of various sulfur-containing compounds.^[1] A comparison of its key physical properties reported in the literature is summarized below.

Property	Literature Value	Source
Molecular Formula	C ₈ H ₈ S	[1] [2]
Molecular Weight	136.21 g/mol	[1]
Boiling Point	80-84 °C at 11-12 mmHg 91-93 °C at 20 mmHg 94-95 °C at 25 mmHg	[3] [4] [5] [1] [6] [7] [8]
Density	1.042 g/mL at 25 °C	[1] [6]
Refractive Index	n _{20/D} 1.599	[1] [6]

Spectroscopic Data Comparison

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **phenyl vinyl sulfide**. The following tables cross-reference typical experimental spectral data with reported literature values.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Literature Source
5.25 - 5.36	d, d	9.8, 16.9	Vinylic Protons (CH ₂)	[3] [4]
6.50 - 6.55	dd	9.8, 16.9	Vinylic Proton (SCH)	[3] [4]
7.22 - 7.40	m	-	Aromatic Protons (C ₆ H ₅)	[3] [4]

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment	Literature Source
115.4	Vinylic Carbon (CH_2)	[3]
127.1	Aromatic Carbon	[3]
129.1	Aromatic Carbon	[3]
130.4	Aromatic Carbon	[3]
131.8	Vinylic Carbon (SCH)	[3]
134.2	Aromatic Carbon (C-S)	[3]

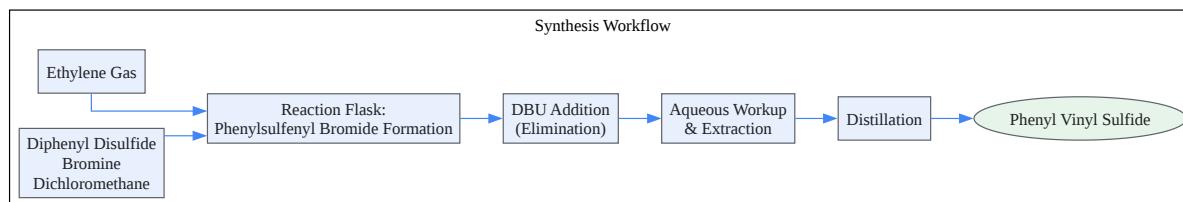
Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment	Literature Source
3040	C-H stretch (aromatic, vinylic)	[4]
1585	C=C stretch (aromatic)	[4]
1085	C-S stretch	[4]
950	=C-H bend (vinylic)	[4]
735, 680	C-H bend (aromatic)	[4]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent oxidation of **phenyl vinyl sulfide** are provided below. These protocols are based on established literature procedures.

Synthesis of Phenyl Vinyl Sulfide from Diphenyl Disulfide


This procedure outlines a high-yield synthesis using common reagents under mild conditions.

[3]

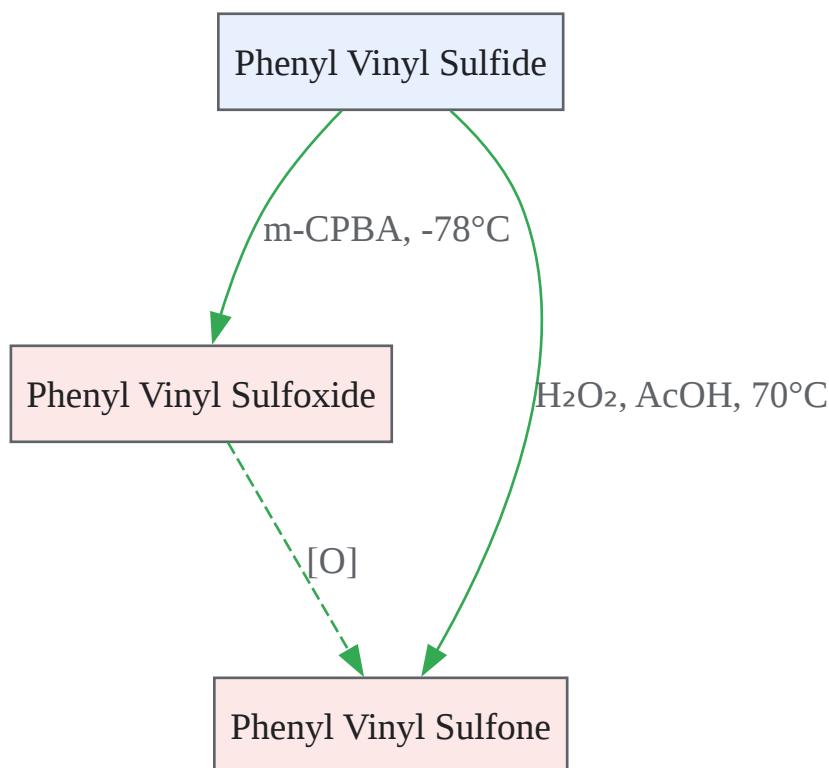
- Preparation of Phenylsulfenyl Bromide: A 2-L, three-necked, round-bottomed flask is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL). After dissolution,

bromine (161 g, 1.01 mol) is added slowly to minimize aromatic bromination.

- Reaction with Ethylene: Ethylene gas is introduced into the reaction mixture. The reaction progress is monitored by the fading of the bromine color.
- Elimination Reaction: After the consumption of bromine, the solvent is evaporated. The residue is dissolved in fresh dichloromethane (1.2 L), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 2.01 mol) is added at a rate to maintain the temperature below 55°C. The mixture is stirred at 50°C for 15-18 hours.
- Workup and Purification: A 1.0 M ammonium hydroxide solution (600 mL) is added. The organic layer is separated, washed with water, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is distilled to afford **phenyl vinyl sulfide** (bp 80–84°C/11–12 mm).[3]

[Click to download full resolution via product page](#)

Synthesis of **Phenyl Vinyl Sulfide**.


Oxidation to Phenyl Vinyl Sulfoxide and Sulfone

Phenyl vinyl sulfide can be selectively oxidized to either the corresponding sulfoxide or sulfone, which are also valuable synthetic intermediates.[4][5]

- Synthesis of Phenyl Vinyl Sulfoxide: **Phenyl vinyl sulfide** (20 g, 0.147 mol) is dissolved in dichloromethane (250 mL) and cooled to -78°C. A solution of m-chloroperbenzoic acid (m-CPBA) (25.4 g, 1.0 equiv) in dichloromethane is added dropwise. The mixture is warmed to

room temperature, washed with saturated sodium bicarbonate solution, and dried. The product is purified by distillation to yield phenyl vinyl sulfoxide.[4]

- Synthesis of Phenyl Vinyl Sulfone: **Phenyl vinyl sulfide** (19.7 g, 0.145 mol) is dissolved in glacial acetic acid (70 mL). 30% Hydrogen peroxide (56 mL, 0.5 mol) is added slowly, maintaining the reaction temperature at 70°C. The mixture is heated at reflux for 20 minutes. After cooling and extraction with ether, the organic phase is concentrated to afford phenyl vinyl sulfone as a colorless solid.[4][5]

[Click to download full resolution via product page](#)

Oxidation pathways of **phenyl vinyl sulfide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Phenyl Vinyl Sulfide | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Phenyl vinyl sulfone and sulfoxide - Chempedia - LookChem [lookchem.com]
- 6. フェニルレビニルスルフィド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. PHENYL VINYL SULFIDE | 1822-73-7 [chemicalbook.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [Phenyl Vinyl Sulfide: A Comparative Analysis of Experimental Data and Literature Values]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156575#cross-referencing-phenyl-vinyl-sulfide-experimental-data-with-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com